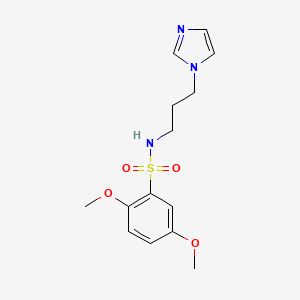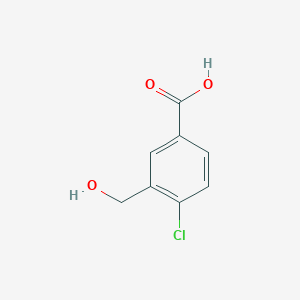![molecular formula C14H16N2O2S2 B2897434 1-allyl-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide CAS No. 538338-38-4](/img/structure/B2897434.png)
1-allyl-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-allyl-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a compound with a complex chemical structure, known for its potential applications across various scientific disciplines. The unique arrangement of its atoms gives it properties that make it valuable in fields like medicinal chemistry, materials science, and potentially industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-allyl-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide typically involves a multi-step process:
Starting Materials: : Initial components include thieno[3,4-d]imidazole derivatives, which undergo various chemical reactions to form the desired compound.
Key Reactions: : These include alkylation, cyclization, and thione formation steps, often requiring specific catalysts and reaction conditions.
Reaction Conditions: : These reactions generally occur under controlled temperatures, with solvent selection being crucial to achieve high yields and purity.
Industrial Production Methods: On an industrial scale, the production methods would be scaled up from the lab processes. Optimizing reaction conditions, using continuous flow reactors, and ensuring stringent quality control measures are typical in industrial setups to meet the large-scale demand for the compound.
Chemical Reactions Analysis
Types of Reactions: 1-allyl-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide can undergo several types of chemical reactions:
Oxidation: : Reaction with oxidizing agents can modify its functional groups.
Reduction: : Certain reaction conditions can reduce specific parts of the molecule.
Substitution: : Various reagents can replace specific atoms or groups within the molecule.
Oxidation: : Use of agents like potassium permanganate or hydrogen peroxide.
Reduction: : Employing hydrogen gas with a palladium catalyst.
Substitution: : Utilizing halogenating agents or nucleophiles for specific substitutions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield sulfoxides, while reduction could produce thiols.
Scientific Research Applications
Chemistry: In chemistry, 1-allyl-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug development, especially in exploring new treatments for diseases.
Medicine: The compound is being researched for its pharmacological properties, including its potential as an anti-inflammatory or anticancer agent.
Industry: Industrially, it might be used in the development of new materials with specific properties, such as enhanced durability or chemical resistance.
Mechanism of Action
The mechanism by which 1-allyl-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide exerts its effects typically involves:
Molecular Targets: : It interacts with specific enzymes or receptors within biological systems.
Pathways Involved: : Its interaction with these targets can activate or inhibit biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Compared to other compounds with similar structures:
Uniqueness: : 1-allyl-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide's unique structure provides distinct physical and chemical properties.
Similar Compounds: : Related compounds might include other thieno[3,4-d]imidazole derivatives or similar heterocyclic structures, but with different substitutions that alter their properties and applications.
This article should give you a good overview of the compound. Curious to dive deeper into any specific section?
Properties
IUPAC Name |
5,5-dioxo-3-phenyl-1-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-2-8-15-12-9-20(17,18)10-13(12)16(14(15)19)11-6-4-3-5-7-11/h2-7,12-13H,1,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYKSDXQGJVVEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2CS(=O)(=O)CC2N(C1=S)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-acetamidophenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide](/img/structure/B2897353.png)
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrazole](/img/structure/B2897354.png)
![6-chloro-4-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2897356.png)

![Methyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B2897359.png)

![3-amino-N-(2,5-dimethylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2897363.png)
![1,6,7,8-tetramethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2897364.png)
![6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2897365.png)

![(Z)-2-Cyano-3-(2,4-dichlorophenyl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B2897370.png)
![4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B2897371.png)


